molecular formula C16H24Cl2N2O B13767703 6'-Chloro-2-(2,6-dimethylpiperidino)-o-acetotoluidide, hydrochloride CAS No. 77966-93-9

6'-Chloro-2-(2,6-dimethylpiperidino)-o-acetotoluidide, hydrochloride

Cat. No.: B13767703
CAS No.: 77966-93-9
M. Wt: 331.3 g/mol
InChI Key: YRODETAUVQZTCC-UHFFFAOYSA-N
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Description

N-(2-chloro-6-methylphenyl)-2-(2,6-dimethylpiperidin-1-ium-1-yl)acetamide chloride is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenyl ring, a piperidine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-6-methylphenyl)-2-(2,6-dimethylpiperidin-1-ium-1-yl)acetamide chloride typically involves multiple steps:

    Formation of the Phenyl Intermediate: The starting material, 2-chloro-6-methylphenylamine, is reacted with acetic anhydride to form the corresponding acetamide.

    Piperidine Ring Introduction: The acetamide intermediate is then reacted with 2,6-dimethylpiperidine under suitable conditions to form the final compound.

    Chloride Addition: The final step involves the addition of hydrochloric acid to form the chloride salt.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-6-methylphenyl)-2-(2,6-dimethylpiperidin-1-ium-1-yl)acetamide chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity, including potential pharmacological effects.

    Medicine: It could be investigated for its potential as a therapeutic agent.

    Industry: The compound might find applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-chloro-6-methylphenyl)-2-(2,6-dimethylpiperidin-1-ium-1-yl)acetamide chloride would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-6-methylphenyl)-2-(2,6-dimethylpiperidin-1-yl)acetamide
  • N-(2-chloro-6-methylphenyl)-2-(2,6-dimethylpiperidin-1-yl)acetamide bromide
  • N-(2-chloro-6-methylphenyl)-2-(2,6-dimethylpiperidin-1-yl)acetamide iodide

Uniqueness

N-(2-chloro-6-methylphenyl)-2-(2,6-dimethylpiperidin-1-ium-1-yl)acetamide chloride is unique due to its specific combination of functional groups and the presence of a chloride ion. This unique structure may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

77966-93-9

Molecular Formula

C16H24Cl2N2O

Molecular Weight

331.3 g/mol

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-(2,6-dimethylpiperidin-1-ium-1-yl)acetamide;chloride

InChI

InChI=1S/C16H23ClN2O.ClH/c1-11-6-4-9-14(17)16(11)18-15(20)10-19-12(2)7-5-8-13(19)3;/h4,6,9,12-13H,5,7-8,10H2,1-3H3,(H,18,20);1H

InChI Key

YRODETAUVQZTCC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC([NH+]1CC(=O)NC2=C(C=CC=C2Cl)C)C.[Cl-]

Origin of Product

United States

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